molecular formula C20H20N2O2 B2516268 2-(2,5-dimethylbenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one CAS No. 922929-36-0

2-(2,5-dimethylbenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B2516268
CAS No.: 922929-36-0
M. Wt: 320.392
InChI Key: IPWVDSBWTDMDNI-UHFFFAOYSA-N
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Description

2-(2,5-dimethylbenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with a 2,5-dimethylbenzyl group and a 2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylbenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable diketone or dicarboxylic acid derivative.

    Substitution Reactions: The introduction of the 2,5-dimethylbenzyl and 2-methoxyphenyl groups can be achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the starting materials and facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield, the reactions can be carried out in controlled environments using batch or continuous flow reactors.

    Purification Techniques: Techniques such as recrystallization, chromatography, or distillation may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation Products: Phenolic derivatives.

    Reduction Products: Dihydropyridazine derivatives.

    Substitution Products: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, potentially serving as a catalyst in various organic reactions.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biology and Medicine

    Pharmacology: The compound may exhibit biological activity, making it a potential lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, including enzymes and receptors.

Industry

    Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

    Polymer Science:

Mechanism of Action

The mechanism by which 2-(2,5-dimethylbenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one exerts its effects depends on its specific application:

    Biological Targets: In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity.

    Pathways Involved: The compound could influence various biochemical pathways, depending on its binding affinity and specificity for different molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-dimethylbenzyl)-6-phenylpyridazin-3(2H)-one: Similar structure but lacks the methoxy group, which may affect its reactivity and biological activity.

    2-(2-methoxybenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one: Contains additional methoxy groups, potentially altering its chemical and physical properties.

Uniqueness

    Structural Features: The presence of both 2,5-dimethylbenzyl and 2-methoxyphenyl groups provides a unique combination of steric and electronic effects, influencing the compound’s reactivity and interactions.

    Applications: Its specific structure may make it more suitable for certain applications in catalysis, materials science, and medicinal chemistry compared to its analogs.

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)methyl]-6-(2-methoxyphenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-14-8-9-15(2)16(12-14)13-22-20(23)11-10-18(21-22)17-6-4-5-7-19(17)24-3/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWVDSBWTDMDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=O)C=CC(=N2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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